Morindone: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
Morindone: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morindone is a naturally occurring anthraquinone compound predominantly isolated from the roots of plants in the Morinda genus, such as Morinda citrifolia (Noni).[1] Historically utilized as a natural dye, morindone has garnered significant scientific interest for its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2] This technical guide provides a comprehensive overview of morindone's chemical structure, physicochemical properties, and biological activities, with a particular focus on its potential as a multi-target therapeutic agent in oncology. Detailed experimental protocols for its extraction, purification, and bioactivity assessment are presented, alongside visualizations of key molecular pathways and experimental workflows to support further research and development.
Chemical Identity and Physicochemical Properties
Morindone is an anthraquinone characterized by a 1,2,5-trihydroxy-6-methylanthracene-9,10-dione structure.[3] Its chemical identity and key identifiers are summarized in Table 1.
Table 1: Chemical Identifiers for Morindone
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 1,2,5-Trihydroxy-6-methylanthracene-9,10-dione | [3][4] |
| CAS Number | 478-29-5 | [3][4] |
| Molecular Formula | C₁₅H₁₀O₅ | [3] |
| Molecular Weight | 270.24 g/mol | [1] |
| InChI Key | BATFHSIVMJJJAF-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)O |[4] |
The primary physicochemical properties of morindone are detailed in Table 2. It presents as orange-red needle-like crystals and is notably insoluble in water but soluble in several organic solvents.[1][5]
Table 2: Physicochemical Properties of Morindone
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | Orange-red needle-like crystals | [1][5] |
| Melting Point | 248 - 275 °C | [1][5] |
| Solubility | Insoluble in water. Soluble in methanol, ethanol, ether, benzene, and glacial acetic acid. |[5] |
Pharmacological Properties and Biological Activities
Morindone exhibits a range of biological activities, with its anticancer properties being the most extensively studied.
Anticancer Activity
Recent research has highlighted morindone as a promising anti-proliferative agent, particularly against colorectal cancer (CRC).[1] It demonstrates significant cytotoxicity against various CRC cell lines in a dose- and time-dependent manner.[1]
Morindone functions as a multi-target agent, inhibiting several key oncogenic signaling pathways simultaneously. In silico molecular docking studies have shown that morindone has a strong binding affinity for β-catenin, MDM2-p53, and KRAS, which are crucial and frequently mutated players in CRC progression.[2][6][7] By interacting with these targets, morindone can disrupt the signaling cascades that drive cancer cell proliferation and survival. Furthermore, it has been shown to downregulate the gene expression of mutated TP53 and KRAS in CRC cells.[1][6] This multi-targeted inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis.[1]
Caption: Morindone's multi-target anticancer mechanism.
The in vitro efficacy of morindone against human colorectal cancer cell lines is summarized in Table 3. The selectivity index (SI) indicates that morindone is significantly more toxic to cancer cells than to normal colon cells.[2][7]
Table 3: IC₅₀ Values and Selectivity Index (SI) of Morindone against Colorectal Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference(s) |
|---|---|---|---|
| HCT116 | 10.70 ± 0.04 | 76.25 | [2][7] |
| LS174T | 20.45 ± 0.03 | 39.89 | [2][7] |
| HT29 | 19.20 ± 0.05 | 42.49 | [2][7] |
¹SI = IC₅₀ in normal colon cells (CCD841 CoN) / IC₅₀ in cancer cells.
Anti-inflammatory Activity
Anthraquinones isolated from Morinda species have demonstrated anti-inflammatory properties.[8] Studies on related compounds, such as damnacanthal, show that these effects are associated with the downregulation of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) through the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway.[9] While detailed mechanistic studies specifically on morindone are emerging, its structural similarity to other anti-inflammatory anthraquinones suggests it may act via similar mechanisms.
Antimicrobial Activity
Morindone has reported antimicrobial activity against a spectrum of pathogens. It has shown efficacy against oxacillin-resistant Staphylococcus aureus and the fungus Candida lipolytica.[2] The antimicrobial action of anthraquinones is generally attributed to their planar structure, which may allow for intercalation with microbial DNA, as well as the potential to disrupt cell walls and inhibit essential protein synthesis.[10][11]
Experimental Protocols
This section provides detailed methodologies for the extraction of morindone from its natural source and for evaluating its biological activity.
Extraction and Isolation from Morinda citrifolia
Morindone is typically extracted from the powdered root bark of M. citrifolia. The following protocol is based on maceration followed by chromatographic purification.[2]
Methodology:
-
Maceration: The powdered root bark of M. citrifolia (e.g., 3.0 kg) is sequentially macerated three times for 72 hours in different solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.
-
Solvent Evaporation: Each macerated sample is filtered, and the solvent is evaporated under reduced pressure to yield dry crude extracts.
-
Fractionation: Each crude extract is fractionated using vacuum liquid chromatography (VLC) over silica gel, yielding multiple fractions.
-
Purification: Fractions containing morindone (identified by TLC) are further purified. This typically involves gravity column chromatography followed by preparative thin-layer chromatography (pTLC) to yield pure morindone.
Caption: Workflow for morindone extraction and isolation.
In Silico and In Vitro Anticancer Evaluation
A common workflow to identify and validate the anticancer potential of natural products like morindone involves a combination of computational prediction and experimental verification.
Caption: Combined in silico and in vitro research workflow.
Molecular docking is used to predict the binding mode and affinity of a ligand (morindone) to a protein target.[2][7]
Methodology:
-
Protein Preparation: Obtain the 3D crystal structures of target proteins (e.g., β-catenin, MDM2, KRAS) from the Protein Data Bank (PDB). Prepare the structures using software like UCSF Chimera, which involves removing water molecules, adding hydrogen atoms, and assigning charges (e.g., Gasteiger).
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Ligand Preparation: Obtain the 3D structure of morindone from a database like PubChem. Optimize its geometry using computational chemistry software (e.g., Gaussian with PM6 level theory).
-
Docking Simulation: Perform the docking using software such as AutoDock Vina within a platform like PyRx. Define a grid box encompassing the known binding site of the target protein.
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Analysis: Analyze the resulting poses to identify the one with the lowest binding energy (highest affinity). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between morindone and the protein's amino acid residues.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29) into 96-well plates at a predetermined density (e.g., 7,500-30,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with morindone at a range of concentrations (e.g., 0.39 µM to 50 µM) in a 2-fold serial dilution. Include untreated cells as a negative control.
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Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
Morindone, an anthraquinone derived from Morinda species, has emerged as a compound of significant therapeutic interest beyond its traditional use as a dye. Its well-documented anticancer activity, characterized by a multi-target mechanism against key oncogenic pathways in colorectal cancer, positions it as a strong candidate for further preclinical and clinical investigation. The synergistic potential of morindone with existing chemotherapeutic agents also warrants exploration to enhance treatment efficacy and mitigate side effects.[2] Future research should focus on elucidating the detailed molecular mechanisms of its anti-inflammatory and antimicrobial properties, optimizing its bioavailability through novel drug delivery systems, and exploring its potential against other malignancies.
References
- 1. Morindone|Anthraquinone|For Research Use [benchchem.com]
- 2. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morindone - Wikipedia [en.wikipedia.org]
- 4. Morindone | C15H10O5 | CID 442756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morindone - CAMEO [cameo.mfa.org]
- 6. medkoo.com [medkoo.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anti-inflammatory naphthoates and anthraquinones from the roots of Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Damnacanthal-induced anti-inflammation is associated with inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
